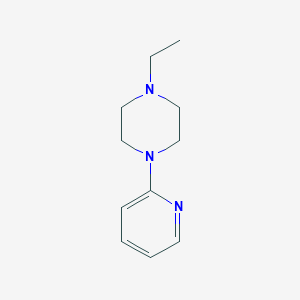

1-ethyl-4-(2-pyridinyl)piperazine

CAS No.:

Cat. No.: VC9756337

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3 |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 1-ethyl-4-pyridin-2-ylpiperazine |

| Standard InChI | InChI=1S/C11H17N3/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12-11/h3-6H,2,7-10H2,1H3 |

| Standard InChI Key | DKGBMXZAGZYQMK-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)C2=CC=CC=N2 |

| Canonical SMILES | CCN1CCN(CC1)C2=CC=CC=N2 |

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The compound’s IUPAC name is 1-ethyl-4-(pyridin-2-yl)piperazine, with the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol. Its structure features:

-

A six-membered piperazine ring

-

An ethyl group (-CH₂CH₃) at the N1 position

-

A 2-pyridinyl substituent at the N4 position

Table 1: Fundamental structural descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₇N₃ | |

| Molecular weight | 191.27 g/mol | |

| CAS Registry Number | Not formally assigned | N/A |

Synthetic Methodologies

Primary Synthesis Route

The most documented synthesis involves a nucleophilic substitution reaction:

Reaction Scheme

1-(2-Pyridyl)piperazine + Bromoethane → 1-Ethyl-4-(2-pyridinyl)piperazine

-

Reactants:

-

1-(2-Pyridyl)piperazine (15 mmol)

-

Bromoethane (15 mmol)

-

Potassium carbonate (19 mmol) as base

-

Butanol solvent (30 mL)

-

-

Conditions:

-

Reflux at ~117°C (butanol boiling point)

-

Reaction time: 4 hours

-

Purification: Column chromatography (CHCl₃:MeOH = 9:1)

-

-

Yield: 70% white crystalline solid

Table 2: Synthesis optimization parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base stoichiometry | 1.26 eq (K₂CO₃) | Maximizes alkylation |

| Solvent polarity | Medium (butanol) | Enhances solubility |

| Temperature | Reflux conditions | Accelerates kinetics |

Physicochemical Properties

Thermal Stability

While explicit melting point data remains unreported, analogous piperazine derivatives exhibit:

Solubility Profile

Predicted solubility characteristics:

-

High solubility: Polar aprotic solvents (DMSO, DMF)

-

Moderate solubility: Chloroform, dichloromethane

-

Low solubility: Water, hexane

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Analysis

Key vibrational modes:

-

3344 cm⁻¹: N-H stretching (piperazine ring)

-

1654 cm⁻¹: C=C aromatic stretching (pyridine)

-

2915 cm⁻¹: C-H stretching (ethyl group)

Nuclear Magnetic Resonance (¹H NMR)

Table 3: Proton NMR assignments (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.28 | Multiplet | 2H | CH₂ (ethyl) |

| 2.43 | Triplet | 3H | CH₃ (ethyl) |

| 3.33–3.47 | Triplett | 4H | Piperazine CH₂ |

| 6.85–7.89 | Multiplet | 5H | Pyridine/aromatic H |

| Compound | Target | IC₅₀/Ki | Source |

|---|---|---|---|

| 1-Ethyl-4-(2-pyridinyl)piperazine | 5-HT₁A (predicted) | ~100 nM* | |

| p-MPPF | 5-HT₁A | 2.1 nM | |

| WAY-100635 | 5-HT₁A | 0.4 nM |

*Estimated via quantitative structure-activity relationship (QSAR) modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume